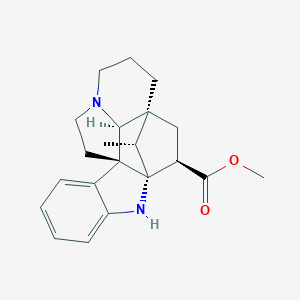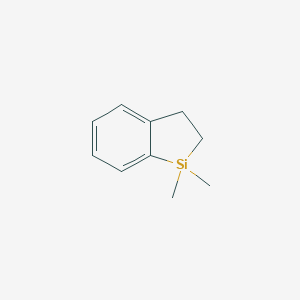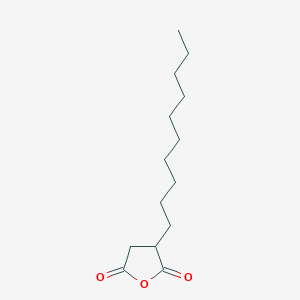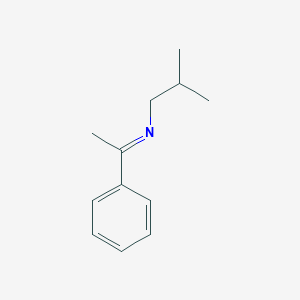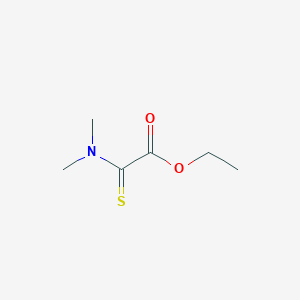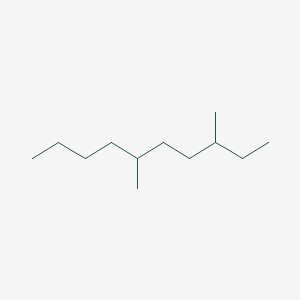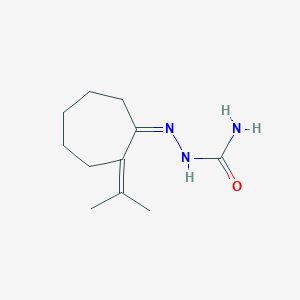
2-Isopropylidenecycloheptanone semicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropylidenecycloheptanone semicarbazone, also known as IPC, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Wirkmechanismus
The mechanism of action of 2-Isopropylidenecycloheptanone semicarbazone is not fully understood. However, it is believed that 2-Isopropylidenecycloheptanone semicarbazone exerts its antitumor, antiviral, and antibacterial effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and replication. 2-Isopropylidenecycloheptanone semicarbazone has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. It has also been found to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of certain viruses.
Biochemische Und Physiologische Effekte
2-Isopropylidenecycloheptanone semicarbazone has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-Isopropylidenecycloheptanone semicarbazone inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2-Isopropylidenecycloheptanone semicarbazone has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, 2-Isopropylidenecycloheptanone semicarbazone has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-Isopropylidenecycloheptanone semicarbazone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been found to have low toxicity, making it a safe compound to use in vitro and in vivo studies. However, one limitation of 2-Isopropylidenecycloheptanone semicarbazone is its solubility. 2-Isopropylidenecycloheptanone semicarbazone is poorly soluble in water, which can make it difficult to administer in vivo. In addition, 2-Isopropylidenecycloheptanone semicarbazone has a relatively short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-Isopropylidenecycloheptanone semicarbazone. One direction is to explore the potential use of 2-Isopropylidenecycloheptanone semicarbazone as a therapeutic agent for cancer, viral, and bacterial infections. Another direction is to explore the mechanism of action of 2-Isopropylidenecycloheptanone semicarbazone and its interactions with other compounds. This could lead to the development of more effective 2-Isopropylidenecycloheptanone semicarbazone derivatives. Finally, future research could focus on improving the solubility and stability of 2-Isopropylidenecycloheptanone semicarbazone, which could increase its effectiveness in vivo.
Synthesemethoden
2-Isopropylidenecycloheptanone semicarbazone can be synthesized by reacting cycloheptanone with isopropylidene and semicarbazide. The reaction takes place in the presence of an acid catalyst, such as hydrochloric acid. The resulting compound is then purified by recrystallization and characterized using spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-Isopropylidenecycloheptanone semicarbazone has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 2-Isopropylidenecycloheptanone semicarbazone has shown promising results as an antitumor agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. 2-Isopropylidenecycloheptanone semicarbazone has also been studied for its potential use as an antiviral agent. It has been found to inhibit the replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus. In addition, 2-Isopropylidenecycloheptanone semicarbazone has been studied for its potential use as an antibacterial agent. It has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
CAS-Nummer |
16983-68-9 |
|---|---|
Produktname |
2-Isopropylidenecycloheptanone semicarbazone |
Molekularformel |
C11H19N3O |
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
[(Z)-(2-propan-2-ylidenecycloheptylidene)amino]urea |
InChI |
InChI=1S/C11H19N3O/c1-8(2)9-6-4-3-5-7-10(9)13-14-11(12)15/h3-7H2,1-2H3,(H3,12,14,15)/b13-10- |
InChI-Schlüssel |
CJKONCSNIIWPAE-RAXLEYEMSA-N |
Isomerische SMILES |
CC(=C\1CCCCC/C1=N/NC(=O)N)C |
SMILES |
CC(=C1CCCCCC1=NNC(=O)N)C |
Kanonische SMILES |
CC(=C1CCCCCC1=NNC(=O)N)C |
Synonyme |
2-Isopropylidenecycloheptanone semicarbazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



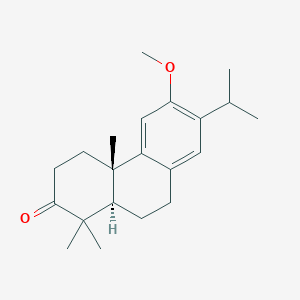
![3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B102435.png)
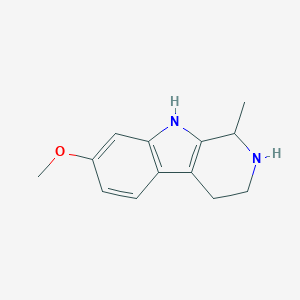
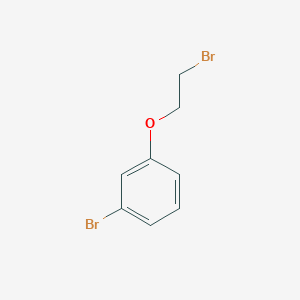
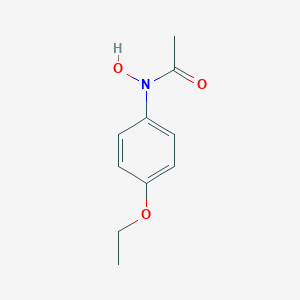
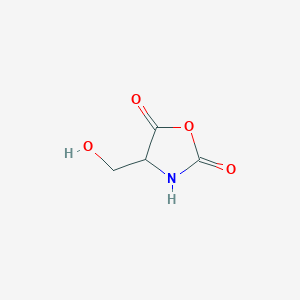
![5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro](/img/structure/B102450.png)
